(7-Chloro-benzo[b]thiophen-2-yl)-methanol
Overview
Description
(7-Chloro-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to possess several interesting properties that make it a promising candidate for further research.
Scientific Research Applications
Molecular Structure Analysis and Carcinogenicity Evaluation
Studies have emphasized the role of aromatic rings in maintaining biological activity and evaluated the carcinogenic potential of compounds related to (7-Chloro-benzo[b]thiophen-2-yl)-methanol. Analogs of known carcinogens have been synthesized and assessed for potential carcinogenicity, with findings indicating that while in vitro activities suggest potential risks, their chemical and biological behaviors cast doubts on their ability to cause tumors in vivo. This highlights the complexity of predicting carcinogenicity and the importance of comprehensive evaluations (Ashby et al., 1978).
Fixative and Preservation Properties
Methanol, a component of (7-Chloro-benzo[b]thiophen-2-yl)-methanol, has been used in methacarn fixation, showing promising results in preserving tissue structures with minimal shrinkage and enhancing the visibility of cellular details. This method provides a valuable tool for histological and pathological studies, ensuring the integrity of biological samples (Puchtler et al., 1970).
Methanotrophs and Biotechnological Applications
The unique properties of methanotrophs, capable of using methane as their sole carbon source, open up a wide range of biotechnological applications. Methanotrophs can produce valuable products such as single-cell protein, biopolymers, and vitamins, and can be genetically engineered to produce novel compounds. This research area presents an exciting frontier for sustainable and innovative biotechnological solutions (Strong et al., 2015).
Future Directions
: Li, G.-N., Zou, Y., Yang, Y.-D., Liang, J., Cui, F., Zheng, T., Xie, H., & Niu, Z.-G. (2014). Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations. Journal of Fluorescence, 24(5), 1545–1552. Link
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
properties
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-benzo[b]thiophen-2-yl)-methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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